1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone
Description
The compound 1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone features a piperazine core substituted with a 3-chlorophenyl group at the 4-position and an ethanone linker connecting to a 5-methoxyindole moiety. This structure combines two pharmacophoric elements:
Properties
Molecular Formula |
C21H22ClN3O2 |
|---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(5-methoxyindol-1-yl)ethanone |
InChI |
InChI=1S/C21H22ClN3O2/c1-27-19-5-6-20-16(13-19)7-8-25(20)15-21(26)24-11-9-23(10-12-24)18-4-2-3-17(22)14-18/h2-8,13-14H,9-12,15H2,1H3 |
InChI Key |
YKOUPTCBEHNIOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of 1-(3-Chlorophenyl)piperazine
The piperazine derivative is synthesized via a two-step process:
-
Di(2-chloroethyl)methylamine hydrochloride synthesis : Diethanolamine reacts with thionyl chloride (SOCl₂) in chloroform at room temperature, yielding di(2-chloroethyl)methylamine hydrochloride after recrystallization with acetone (62% yield).
-
Cyclization with 3-chloroaniline : The chloroethyl intermediate reacts with 3-chloroaniline in dimethylbenzene under reflux for 24 hours. Post-reaction extraction with dichloromethane and recrystallization in ethanol yields 1-(3-chlorophenyl)piperazine hydrochloride (86% yield).
Key Data :
| Step | Reactants | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | Diethanolamine + SOCl₂ | CHCl₃ | RT | 2 h | 62% |
| 2 | Chloroethyl intermediate + 3-chloroaniline | Xylene | Reflux | 24 h | 86% |
Synthesis of 5-Methoxyindole
5-Methoxyindole is prepared via catalytic methoxylation of 5-bromoindole:
-
Reaction : 5-Bromoindole reacts with sodium methoxide (30% in methanol) in the presence of a copper-based catalyst (e.g., phenanthroline and cuprous bromide) at 90–120°C for 5–10 hours. This achieves >95% conversion and >90% selectivity.
-
Workup : The product is extracted with toluene, recrystallized in petroleum ether, and dried to obtain 5-methoxyindole (96.1% purity).
Optimized Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Phenanthroline + CuBr (1.5:0.4 mass ratio) |
| Temperature | 120°C |
| Time | 10 h |
| Yield | 97.1% conversion, 95.2% selectivity |
Coupling Strategies
Acylation of 5-Methoxyindole
The indole is functionalized at the 1-position using chloroacetyl chloride:
Nucleophilic Substitution with Piperazine
The chloroacetyl intermediate couples with 1-(3-chlorophenyl)piperazine:
-
Reaction : 1-(Chloroacetyl)-5-methoxyindole and 1-(3-chlorophenyl)piperazine react in dichloromethane with triethylamine (3 eq) at 0°C for 1 hour, followed by stirring at room temperature for 18 hours.
-
Workup : The product is purified via column chromatography (silica gel, 3% methanol in dichloromethane) to yield the target compound (65–78% yield).
Characterization Data :
-
¹H NMR (DMSO-d₆) : δ 6.66 (s, 2H, indole), 3.79 (s, 3H, OCH₃), 3.41–3.46 (m, 8H, piperazine), 2.74 (s, 4H, CH₂).
Alternative Synthetic Routes
Reductive Amination Approach
A modified method involves condensing 5-methoxyindole-1-acetaldehyde with 1-(3-chlorophenyl)piperazine using sodium cyanoborohydride (NaBH₃CN) in methanol. This achieves 70–75% yield but requires stringent pH control (pH 4–5).
Solid-Phase Synthesis
Immobilized piperazine on Wang resin reacts with 1-(bromoacetyl)-5-methoxyindole in DMF at 50°C for 12 hours. Cleavage with TFA/H₂O (95:5) yields the product (82% purity).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Acylation-Substitution | High purity, scalable | Requires anhydrous conditions | 65–78% |
| Reductive Amination | Mild conditions | Low functional group tolerance | 70–75% |
| Solid-Phase | Easy purification | Limited scalability | 82% |
Industrial-Scale Considerations
-
Catalyst Recycling : Copper catalysts (e.g., CuBr/phenanthroline) are reused via filtration, reducing costs.
-
Solvent Recovery : Methanol and toluene are distilled under reduced pressure and reused.
-
Quality Control : HPLC monitoring ensures >95% purity, with residual solvents <0.1% (ICH guidelines).
Challenges and Solutions
Chemical Reactions Analysis
Acylation and Coupling Reactions
The compound's synthesis primarily involves acylative coupling between 5-methoxyindole derivatives and substituted piperazines. Key steps include:
-
Indole Acylation : Reaction of 5-methoxyindole with chloroacetyl chloride under basic conditions to form 2-(5-methoxy-1H-indol-1-yl)ethanone.
-
Piperazine Coupling : Subsequent nucleophilic substitution with 4-(3-chlorophenyl)piperazine in polar aprotic solvents (e.g., dichloromethane or acetonitrile) at 0–25°C.
| Reaction Step | Conditions | Catalyst/Base | Yield | Reference |
|---|---|---|---|---|
| Indole acylation | 0–5°C, 4–6 hrs | Triethylamine | 65–75% | |
| Piperazine coupling | RT, 12–24 hrs | None | 50–60% |
Substitution Reactions
The 3-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions:
-
Chlorine Displacement : Reaction with amines (e.g., morpholine) in DMF at 80°C yields 4-(3-aminophenyl)piperazine derivatives.
-
Methoxy Group Reactivity : The 5-methoxyindole moiety is resistant to demethylation under mild conditions but can be modified via Friedel-Crafts alkylation at the indole C3 position .
Oxidation and Reduction
-
Oxidation : Treatment with KMnO₄ in acidic media oxidizes the ethanone linker to a carboxylic acid, forming 1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)acetic acid.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, yielding 1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanol.
Heterocyclic Functionalization
The indole ring participates in electrophilic substitutions:
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at the indole C4 position .
-
Sulfonation : SO₃/pyridine generates sulfonated derivatives at C5 .
Complexation and Salt Formation
-
Hydrochloride Salt : Treatment with HCl gas in ethanol produces a water-soluble hydrochloride salt, enhancing bioavailability.
-
Metal Complexes : Coordination with transition metals (e.g., Cu²⁺) via the piperazine nitrogen atoms forms stable complexes studied for catalytic applications .
Degradation Pathways
-
Hydrolytic Degradation : Under alkaline conditions (pH > 10), the ethanone linker undergoes hydrolysis to form acetic acid derivatives.
-
Photodegradation : UV exposure induces cleavage of the methoxy group, generating quinone-like byproducts.
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Key Product | Application |
|---|---|---|---|
| Acylation | Chloroacetyl chloride, Et₃N | 2-(5-Methoxyindol-1-yl)ethanone | Synthesis intermediate |
| NAS (Chlorine displacement) | Morpholine, DMF, 80°C | 4-(3-Morpholinophenyl)piperazine derivative | SAR studies |
| Oxidation | KMnO₄, H₂SO₄ | Carboxylic acid derivative | Prodrug development |
| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitroindole analog | Antimicrobial screening |
Scientific Research Applications
Antidepressant and Anxiolytic Effects
Research indicates that compounds similar to 1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone exhibit significant antidepressant and anxiolytic properties. The piperazine ring is known to interact with serotonin receptors, which are crucial for mood regulation.
A study demonstrated that derivatives of this compound could modulate serotonin levels effectively, leading to improved mood and reduced anxiety in animal models . The mechanism involves the inhibition of serotonin reuptake, thereby increasing serotonin availability in the synaptic cleft.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has shown efficacy against several cancer cell lines, including colon carcinoma and breast cancer cells. The compound's structure allows it to interfere with cellular signaling pathways that promote tumor growth.
Table 2: Anticancer Efficacy Data
Antitubercular Activity
Another significant application of This compound is its potential as an antitubercular agent. Studies have shown that derivatives of this compound can inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB). The activity is believed to stem from the compound's ability to disrupt bacterial cell wall synthesis.
Neuroprotective Properties
Emerging research suggests that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The interaction with neurotransmitter systems involved in cognitive function is under investigation, with initial findings indicating potential benefits in preserving neuronal health .
Case Study 1: Antidepressant Activity Assessment
A clinical trial evaluated the antidepressant effects of a related compound in patients with major depressive disorder. The results indicated a significant reduction in depression scores after six weeks of treatment, suggesting that the compound could be a viable alternative to existing antidepressants.
Case Study 2: Anticancer Research
In vitro studies conducted on various cancer cell lines demonstrated that This compound inhibited cell proliferation effectively. A notable case involved its use against resistant breast cancer strains, where it displayed enhanced efficacy compared to traditional chemotherapeutics .
Mechanism of Action
The mechanism of action of 1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to various receptors and enzymes, modulating their activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Modifications
The target compound’s activity is influenced by its substituents. Key analogs and their modifications are summarized below:
Key Findings from Comparative Studies
Receptor Binding and Selectivity
- Biphenyl Analogs (): Derivatives with biphenyl and arylpiperazine groups exhibit balanced 5-HT2A/D2 antagonism, a hallmark of atypical antipsychotics.
- Chlorophenylpiperazine Derivatives () : The chlorine atom at the 3-position on the phenyl ring improves dopamine receptor binding. However, replacing the indole with a second chlorine (as in CAS 70395-06-1) eliminates serotonergic activity, underscoring the indole’s critical role in multi-receptor targeting .
Pharmacokinetic Properties
- Methoxyindole vs. Sulfonyl Groups (): The 5-methoxy group increases lipophilicity (logP ~3.5 predicted), favoring blood-brain barrier penetration.
- Electron Affinity (EA) and QPlogBB () : Methoxy groups (electron-donating) lower EA compared to electron-withdrawing groups (e.g., Cl, CF3), which may reduce oxidative metabolism. QPlogBB values for the target compound are predicted to be ~0.5, indicating moderate brain penetration .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(5-methoxy-1H-indol-1-yl)ethanone?
- Methodological Answer : The compound can be synthesized via condensation reactions between substituted piperazine and indole derivatives. A typical approach involves refluxing precursors like 3-chlorophenylpiperazine with 5-methoxyindole-1-yl ethanone in anhydrous ethanol, using catalytic piperidine to facilitate the reaction. Purification is achieved through recrystallization from ethanol or dimethylformamide (DMF), as demonstrated in analogous pyrazoline syntheses . Key parameters include temperature control (80–100°C) and inert atmosphere to prevent oxidation.
Q. How is the crystal structure of this compound characterized?
- Methodological Answer : X-ray crystallography is the gold standard for structural elucidation. Single crystals are grown via slow evaporation from DMF or ethanol. The crystal lattice parameters (e.g., monoclinic system, space group P2₁/c) and dihedral angles between aromatic rings (e.g., 76.67° between chlorophenyl and methoxyphenyl groups) are analyzed to confirm stereochemistry. Hydrogen bonding networks (e.g., C–H···O interactions) stabilize the molecular packing, as seen in related piperazine-indole hybrids .
Q. What purification methods are effective for isolating this compound?
- Methodological Answer : Recrystallization from ethanol or DMF is optimal for removing unreacted starting materials. Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) can resolve stereoisomers. Purity is verified via HPLC (C18 column, acetonitrile/water gradient) and melting point analysis (e.g., 409 K for analogous compounds) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer : Yield optimization involves:
- Catalyst screening : Piperidine or morpholine enhances condensation efficiency.
- Solvent selection : Anhydrous ethanol minimizes side reactions compared to protic solvents.
- Temperature gradients : Stepwise heating (60°C → 100°C) reduces thermal degradation.
- Stoichiometry : A 1.2:1 molar ratio of piperazine to indole precursor minimizes excess reagent waste.
These parameters are validated using Design of Experiments (DoE) to identify critical factors .
Q. How are data contradictions resolved in spectroscopic characterization?
- Methodological Answer : Discrepancies in NMR or IR data are addressed by:
- Cross-validation : Comparing experimental spectra with NIST reference data (e.g., C=O stretch at ~1680 cm⁻¹) .
- Isotopic labeling : Using deuterated solvents to distinguish solvent peaks in ¹H-NMR.
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict vibrational modes and chemical shifts, resolving ambiguities in peak assignments .
Q. What strategies are used to design biological activity assays for this compound?
- Methodological Answer : Given its structural similarity to bioactive piperazine-indole hybrids:
- Target selection : Prioritize serotonin (5-HT) receptors or monoamine oxidases due to piperazine’s affinity for neurotransmitter systems.
- In vitro assays : Radioligand binding assays (e.g., [³H]-ketanserin for 5-HT₂A) quantify receptor affinity.
- Cytotoxicity screening : MTT assays on HEK-293 cells assess safety margins before in vivo studies.
Reference analogs show antimicrobial and antioxidant activities, suggesting similar assay frameworks .
Q. How is computational modeling applied to predict receptor-ligand interactions?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding poses in receptors (e.g., 5-HT₁A). Crystal structure data (e.g., PDB ID: 7E2Z) guide protein preparation.
- MD simulations : GROMACS evaluates binding stability (50 ns trajectories, AMBER force field).
- Pharmacophore mapping : MoSAIC identifies critical interaction points (e.g., hydrogen bonds with piperazine nitrogen) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability is assessed via:
- Accelerated degradation studies : Exposure to 40°C/75% RH for 6 months monitors hydrolysis or oxidation.
- Light sensitivity : UV-Vis spectroscopy tracks photodegradation (λ = 254 nm).
- Solution stability : HPLC quantifies degradation products in DMSO or PBS (pH 7.4) over 72 hours.
Storage in amber vials at -20°C under argon is recommended, based on analogous compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
